Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
CAS No.: 1312478-47-9
Cat. No.: VC0106247
Molecular Formula: C8H15BrO4S
Molecular Weight: 287.168
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312478-47-9 |
|---|---|
| Molecular Formula | C8H15BrO4S |
| Molecular Weight | 287.168 |
| IUPAC Name | ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |
| Standard InChI | InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 |
| Standard InChI Key | DRDIKYRQXJWIIX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(CCBr)S(=O)(=O)C |
Introduction
Chemical Structure and Identity
Basic Identification
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate exists in both racemic and enantiomerically pure forms, with distinctive identification parameters. The compound's chemical identity is characterized by several standard identifiers as presented in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |
| Molecular Formula | C₈H₁₅BrO₄S |
| Molecular Weight | 287.17 g/mol |
| CAS Number (Racemic) | 1312478-47-9 |
| CAS Number (S-enantiomer) | 1312478-49-1 |
| InChIKey | DRDIKYRQXJWIIX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(CCBr)S(=O)(=O)C |
The compound features four oxygen atoms, one bromine atom, and one sulfur atom in its structure, providing multiple sites for potential chemical interactions and modifications .
Structural Characteristics
The molecular structure of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate contains several key functional groups that contribute to its chemical reactivity and applications:
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Ethyl ester group (-COOC₂H₅)
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Quaternary carbon center with methyl substitution
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Methylsulfonyl group (-SO₂CH₃)
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Terminal bromoethyl chain (-CH₂CH₂Br)
This unique combination of functional groups creates a molecule with multiple reaction sites, making it particularly useful as a synthetic intermediate. The quaternary carbon center represents a stereogenic center, giving rise to potential stereoisomers .
Stereochemistry
The compound contains one undefined atom stereocenter as noted in its structural parameters . Both the racemic mixture and the enantiomerically pure forms are documented in the chemical literature. The (S)-enantiomer, with CAS number 1312478-49-1, has particular significance in pharmaceutical applications due to the importance of chirality in biological activity . The stereochemistry at the quaternary carbon (C-2) is critical for its application in asymmetric synthesis of pharmaceutical compounds .
Physical and Chemical Properties
Physical Properties
The compound's physical properties determine its handling characteristics and applications in various synthetic processes. Table 2 summarizes the key physical properties of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate.
These properties indicate that the compound possesses moderate lipophilicity (XLogP3-AA of 1.2) and a significant polar surface area due to its multiple oxygen-containing functional groups. The absence of hydrogen bond donors and presence of four hydrogen bond acceptors influence its solubility profile and interaction with biological systems .
Molecular Complexity
The structural complexity of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate contributes to its utility in organic synthesis. The complexity value of 293, as computed by Cactvs 3.4.8.18, reflects the relative structural intricacy of the molecule compared to other organic compounds . This complexity arises from the multiple functional groups and stereogenic center present in the structure.
The compound has 14 heavy atoms (non-hydrogen atoms) and exists as a single covalently-bonded unit. The presence of a bromine atom adds to its molecular diversity and reactivity, making it suitable for various chemical transformations .
Synthesis and Preparation
Synthetic Routes
The synthesis of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, particularly its enantiomerically pure forms, has been described in scientific literature. One notable synthesis appears in the supporting information of a 2012 paper by Montgomery et al. in the Journal of Medicinal Chemistry .
The racemic form (CAS: 1312478-47-9) serves as the starting material for obtaining enantiomerically enriched versions through resolution techniques. The specific synthetic pathway involves carefully controlled reaction conditions to maintain the integrity of the functional groups while establishing the desired stereochemistry .
Optical Resolution
The preparation of the (S)-enantiomer (CAS: 1312478-49-1) typically involves resolution of the racemic mixture. According to the available synthesis information, this resolution process:
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Uses ethanol as the solvent
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Requires a short reaction time (approximately 0.0166667 hours or about 1 minute)
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Results in optical yields reported as percent enantiomeric excess (%ee)
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Produces significant quantities of the resolved enantiomers (reported yields of 738.4 g for one intermediate and 736.8 g for another)
This resolution step is critical for applications requiring stereochemical purity, particularly in pharmaceutical research where enantiomeric purity can significantly impact biological activity .
Applications and Uses
Role in Organic Synthesis
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate serves as a versatile intermediate in organic synthesis, particularly for the development of more complex molecules. Its utility stems from several structural features:
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The terminal bromine atom provides an excellent leaving group for nucleophilic substitution reactions
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The quaternary carbon center with methyl substitution creates a rigid structural element
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The methylsulfonyl group serves as a directing group and can participate in various transformations
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The ethyl ester functionality allows for further derivatization and functional group interconversions
These features make the compound particularly valuable in multistep syntheses requiring stereocontrol and functionalization at specific positions .
Pharmaceutical Applications
The compound has significant value in pharmaceutical research, particularly in the synthesis of chiral compounds. The (S)-enantiomer is especially important for creating enantiomerically pure substances, which are crucial in the development of drugs with specific biological activities .
The application in pharmaceutical synthesis leverages several advantages of the compound:
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Enhanced solubility in organic solvents due to the ethyl ester group, facilitating various reaction conditions
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Utility in nucleophilic substitution reactions, where the bromo group can be replaced by other functional groups
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Ability to create diverse chemical entities through modification of the reactive sites
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Contribution to the stereoselective synthesis of drug candidates
The Montgomery et al. (2012) paper cited in the synthesis information suggests the compound's involvement in medicinal chemistry research, though specific drug candidates utilizing this building block are not detailed in the available search results .
| Size (g) | Availability | Price (USD) |
|---|---|---|
| 0.100 | 10-20 days | $593.24 |
| 0.250 | 10-20 days | $1,092.65 |
The relatively high price per gram reflects the compound's specialized nature, multi-step synthesis requirements, and the necessary enantiomeric purification processes .
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